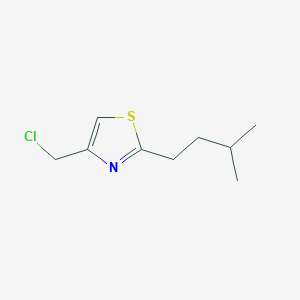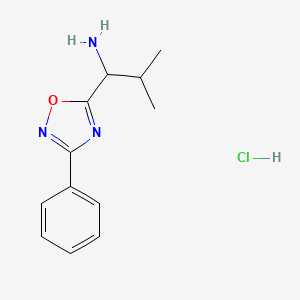
4-(Chlormethyl)-2-(3-methylbutyl)-1,3-thiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)-2-(3-methylbutyl)-1,3-thiazole, more commonly known as CMMBT, is an organic compound belonging to the class of thiazoles, which are heterocyclic compounds containing five-membered rings of sulfur and nitrogen atoms. CMMBT is a colorless solid that is soluble in polar solvents such as water, methanol, and ethanol, and is used in a variety of applications in organic synthesis and scientific research.
Wissenschaftliche Forschungsanwendungen
Analytische Chemie
Schließlich könnte diese Verbindung in der analytischen Chemie als Derivatisierungsmittel verwendet werden, um die Detektion bestimmter Analyten in komplexen Gemischen zu verbessern und die Empfindlichkeit und Spezifität analytischer Methoden zu erhöhen.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur von 4-(Chlormethyl)-2-(3-methylbutyl)-1,3-thiazol und demonstriert seine Vielseitigkeit und sein Potenzial in verschiedenen Bereichen der wissenschaftlichen Forschung. Während die Suche keine spezifischen Beispiele für aktuelle Forschungsanwendungen ergab, basieren die genannten theoretischen Anwendungen auf den allgemeinen Eigenschaften und Reaktionsmustern von Verbindungen mit ähnlichen Strukturen .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(3-methylbutyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNS/c1-7(2)3-4-9-11-8(5-10)6-12-9/h6-7H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCBSZBJIFOLRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NC(=CS1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)









![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
